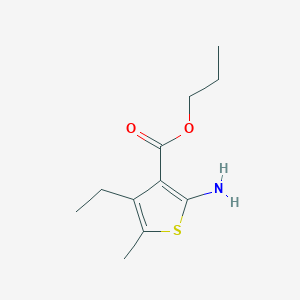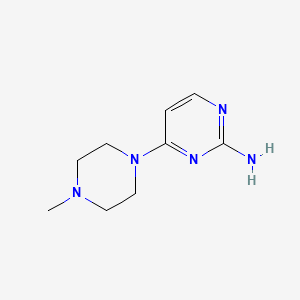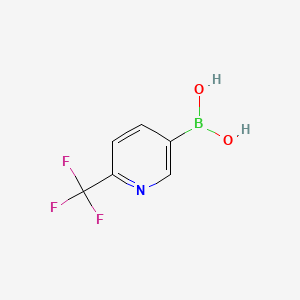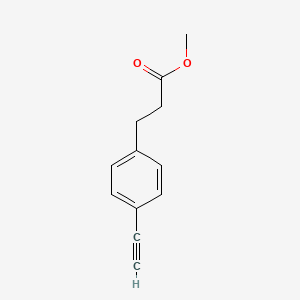
Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C11H17NO2S and a molecular weight of 227.32 . It is used for research purposes .
Synthesis Analysis
The synthesis of thiophene derivatives, such as Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, often involves the Gewald synthesis . This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is represented by the SMILES notation: CCCOC(=O)C1=C(SC(=C1CC)C)N .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antimicrobial Agents
Thiophene derivatives, including Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, have been synthesized and evaluated for their antimicrobial activity . These compounds have shown potential as potent antibacterial agents against various strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . Their ability to combat drug-resistant bacteria makes them valuable in the development of new antimicrobial drugs.
Oncology: Anticancer Activity
The thiophene nucleus is a significant component in the synthesis of compounds with anticancer properties . Some thiophene derivatives have been tested against human lung cancer cell lines, such as A-549, and have shown effective cytotoxic activity . This suggests that Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate could be a precursor in the synthesis of novel anticancer drugs.
Pharmacology: Anti-inflammatory and Antipsychotic Drugs
Thiophene derivatives are known for their wide range of therapeutic properties, including anti-inflammatory and antipsychotic effects . This makes them an important class of compounds for the development of drugs that can treat conditions like schizophrenia and chronic inflammation.
Material Science: Anticorrosion Applications
In material science, thiophene derivatives have been explored for their anticorrosion properties. They can be used to protect metals from corrosion, which is crucial in extending the lifespan of metal structures and components .
Antioxidant Applications
Thiophene compounds have also demonstrated antioxidant activity , which is essential in the prevention of oxidative stress-related diseases . Antioxidants play a critical role in neutralizing free radicals, which can cause cellular damage and contribute to various chronic diseases.
Kinase Inhibition: Therapeutic Enzyme Targeting
Kinases are enzymes that play a pivotal role in numerous cellular processes. Thiophene derivatives have been identified as potential kinase inhibitors , which could lead to the development of targeted therapies for diseases where kinase activity is dysregulated .
Estrogen Receptor Modulation: Hormonal Therapies
Some thiophene derivatives act as estrogen receptor modulators . These compounds can be used to develop therapies for conditions related to estrogen receptor activity, such as breast cancer and osteoporosis.
Anti-anxiety and Anti-arrhythmic Medications
Lastly, the thiophene nucleus is found in drugs with anti-anxiety and anti-arrhythmic properties . This highlights the potential of thiophene derivatives in the treatment of anxiety disorders and cardiac arrhythmias.
Zukünftige Richtungen
The future directions for research on Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate and similar compounds could involve further exploration of their therapeutic properties and potential applications in medicinal chemistry and material science . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
Eigenschaften
IUPAC Name |
propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-4-6-14-11(13)9-8(5-2)7(3)15-10(9)12/h4-6,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHFCUASJUAIOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1CC)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)









